molecular formula C11H14BrFOZn B14891654 5-Fluoro-3-i-pentyloxyphenylZinc bromide

5-Fluoro-3-i-pentyloxyphenylZinc bromide

Cat. No.: B14891654
M. Wt: 326.5 g/mol
InChI Key: KZIPKJGFRZWLGU-UHFFFAOYSA-M
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Description

5-Fluoro-3-iso-pentyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom and the iso-pentyloxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-iso-pentyloxyphenylzinc bromide typically involves the reaction of 5-fluoro-3-iso-pentyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

5-Fluoro-3-iso-pentyloxybromobenzene+Zn5-Fluoro-3-iso-pentyloxyphenylzinc bromide\text{5-Fluoro-3-iso-pentyloxybromobenzene} + \text{Zn} \rightarrow \text{5-Fluoro-3-iso-pentyloxyphenylzinc bromide} 5-Fluoro-3-iso-pentyloxybromobenzene+Zn→5-Fluoro-3-iso-pentyloxyphenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of 5-fluoro-3-iso-pentyloxyphenylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions such as Negishi coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with solvents like THF or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

5-Fluoro-3-iso-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-fluoro-3-iso-pentyloxyphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom coordinates with the bromide ion, making the phenyl group more nucleophilic. This enhanced nucleophilicity allows the compound to participate in cross-coupling reactions, forming new carbon-carbon bonds. The presence of the fluorine atom and the iso-pentyloxy group further modulates the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-iso-propyloxyphenylzinc bromide
  • 3,4,5-Trifluorophenylzinc bromide
  • 3-Fluoro-5-iso-propyloxyphenylzinc bromide

Uniqueness

Compared to similar compounds, 5-fluoro-3-iso-pentyloxyphenylzinc bromide offers unique reactivity due to the specific positioning of the fluorine atom and the iso-pentyloxy group. This unique structure allows for selective reactions that are not easily achievable with other organozinc compounds.

Properties

Molecular Formula

C11H14BrFOZn

Molecular Weight

326.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(3-methylbutoxy)benzene-5-ide

InChI

InChI=1S/C11H14FO.BrH.Zn/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;;/h4-5,8-9H,6-7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

KZIPKJGFRZWLGU-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=CC(=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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